Cas no 2098013-19-3 (6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)

6-(5-Chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with a 5-chloro-2-methoxyphenyl group and a thioxo functional group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The chloro and methoxy substituents enhance electronic properties, while the thioxo group offers versatility in further derivatization. Its rigid scaffold may contribute to selective binding interactions, making it a valuable intermediate in drug discovery. The compound's stability and synthetic accessibility further support its use in research and development. Analytical characterization confirms high purity, ensuring reliability for experimental applications.
6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one structure
2098013-19-3 structure
Product Name:6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS No:2098013-19-3
MF:C11H9ClN2O2S
MW:268.719360113144
CID:5727426
PubChem ID:121205557
Update Time:2025-11-01

6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Chemical and Physical Properties

Names and Identifiers

    • starbld0034994
    • F1967-3675
    • 6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
    • AKOS026714435
    • 2098013-19-3
    • 6-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one
    • 4(1H)-Pyrimidinone, 6-(5-chloro-2-methoxyphenyl)-2,3-dihydro-2-thioxo-
    • Inchi: 1S/C11H9ClN2O2S/c1-16-9-3-2-6(12)4-7(9)8-5-10(15)14-11(17)13-8/h2-5H,1H3,(H2,13,14,15,17)
    • InChI Key: ZFPBANGUIBKLEI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C1=CC(NC(N1)=S)=O)OC

Computed Properties

  • Exact Mass: 268.0073264g/mol
  • Monoisotopic Mass: 268.0073264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 82.4Ų

Experimental Properties

  • Density: 1.48±0.1 g/cm3(Predicted)
  • pka: 7.05±0.20(Predicted)

6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Pricemore >>

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Additional information on 6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

6-(5-Chloro-2-Methoxyphenyl)-2-Thioxo-2,3-Dihydropyrimidin-4(1H)-One: A Comprehensive Overview

The compound 6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, identified by the CAS registry number CAS No. 2098013-19-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a pyrimidine ring system with a thioxo group at position 2 and a substituted phenyl group at position 6. The phenyl substituent itself carries a chlorine atom at position 5 and a methoxy group at position 2, contributing to the compound's unique chemical properties.

Recent studies have highlighted the importance of dihydropyrimidinones as scaffolds for developing bioactive molecules. The presence of the thioxo group in this compound introduces additional functionality, making it a promising candidate for exploring its potential in various therapeutic areas. For instance, research has shown that such compounds can exhibit anti-inflammatory, antioxidant, and anticancer activities. The substitution pattern on the phenyl ring further enhances the compound's ability to interact with biological targets, making it a valuable lead for drug discovery.

The synthesis of 6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. The choice of starting materials and reaction conditions plays a critical role in achieving high yields and purity. Recent advancements in catalytic methods and green chemistry have provided more efficient pathways for synthesizing such compounds, reducing environmental impact while maintaining product quality.

In terms of pharmacological applications, this compound has been studied for its potential in targeting specific enzymes and receptors involved in disease pathways. For example, its ability to inhibit certain kinases or modulate receptor activity has been explored in preclinical models. These findings underscore its potential as a lead compound for developing novel therapeutics against conditions such as inflammation, neurodegenerative diseases, and cancer.

Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with its target proteins. Such studies are crucial for understanding the molecular basis of its bioactivity and guiding further optimization efforts. Advanced computational tools have enabled researchers to predict the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are essential for assessing its drug-like qualities.

The structural versatility of CAS No. 2098013-19-3 also makes it a valuable substrate for further chemical modifications. By altering the substituents on the phenyl ring or introducing additional functional groups into the pyrimidine core, researchers can explore a wide range of analogs with enhanced biological profiles. This approach has been successfully employed in other dihydropyrimidinone derivatives to improve potency, selectivity, and pharmacokinetic properties.

In conclusion, 6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one represents an intriguing molecule with significant potential in both academic research and industrial drug development. Its unique structure, combined with recent advances in synthetic methods and computational modeling techniques, positions it as a promising candidate for exploring new therapeutic avenues. Continued research into its biological properties and optimization will undoubtedly contribute to the advancement of medicinal chemistry and personalized medicine.

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